molecular formula C14H24N2O7 B14803061 tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate

Cat. No.: B14803061
M. Wt: 332.35 g/mol
InChI Key: DUUPWJLJMRKGSA-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes a pyrido[4,3-b][1,4]oxazine ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of tert-butylamine and a suitable oxazine precursor, followed by cyclization and esterification reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

tert-butyl 2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DUUPWJLJMRKGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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